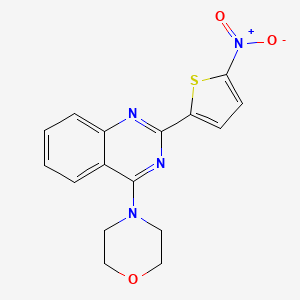
4-Morpholino-2-(5-nitro-2-thienyl)quinazoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Morpholino-2-(5-nitro-2-thienyl)quinazoline is a complex organic compound with the molecular formula C16H14N4O3S It is a derivative of quinazoline, a heterocyclic compound known for its diverse biological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Morpholino-2-(5-nitro-2-thienyl)quinazoline typically involves the reaction of 2-aminobenzonitrile with 5-nitro-2-thiophenecarboxaldehyde in the presence of a suitable catalyst. The reaction proceeds through a series of steps, including cyclization and morpholine substitution, to yield the desired product. The reaction conditions often require elevated temperatures and an inert atmosphere to ensure the purity and yield of the compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions: 4-Morpholino-2-(5-nitro-2-thienyl)quinazoline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The morpholine ring can be substituted with other nucleophiles under appropriate conditions.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Cyclization: Acidic or basic conditions, depending on the desired product.
Major Products:
Reduction of Nitro Group: 4-Morpholino-2-(5-amino-2-thienyl)quinazoline.
Substitution Reactions: Various substituted quinazoline derivatives.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits significant biological activities, including antibacterial, antifungal, and anticancer properties.
Medicine: It is being investigated for its potential use in the development of new therapeutic agents, particularly in the treatment of cancer and infectious diseases.
Industry: The compound’s unique chemical properties make it valuable in the development of novel materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-Morpholino-2-(5-nitro-2-thienyl)quinazoline involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression. By blocking these enzymes, the compound can interfere with the growth and proliferation of cancer cells.
Comparación Con Compuestos Similares
4-Morpholino-2-(5-nitro-2-thienyl)quinazoline can be compared with other quinazoline derivatives, such as:
Erlotinib: A quinazoline derivative used as an anticancer agent targeting epidermal growth factor receptor (EGFR).
Gefitinib: Another anticancer quinazoline derivative targeting EGFR.
Prazosin: A quinazoline derivative used to treat hypertension and benign prostatic hyperplasia.
Uniqueness: What sets this compound apart is its unique combination of a morpholine ring and a nitro-thienyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Propiedades
Número CAS |
58139-48-3 |
|---|---|
Fórmula molecular |
C16H14N4O3S |
Peso molecular |
342.4 g/mol |
Nombre IUPAC |
4-[2-(5-nitrothiophen-2-yl)quinazolin-4-yl]morpholine |
InChI |
InChI=1S/C16H14N4O3S/c21-20(22)14-6-5-13(24-14)15-17-12-4-2-1-3-11(12)16(18-15)19-7-9-23-10-8-19/h1-6H,7-10H2 |
Clave InChI |
LNXOGILCIQPLRX-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1C2=NC(=NC3=CC=CC=C32)C4=CC=C(S4)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


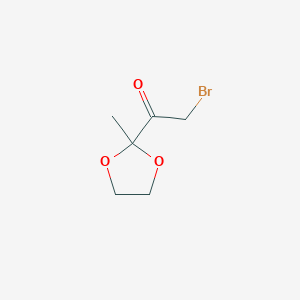
![2-Methyl-3-[(4-propoxybenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13958920.png)
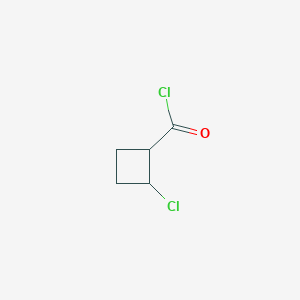
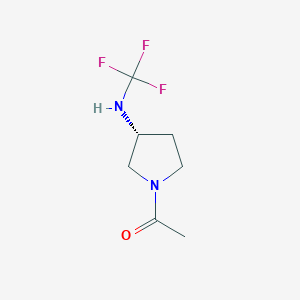
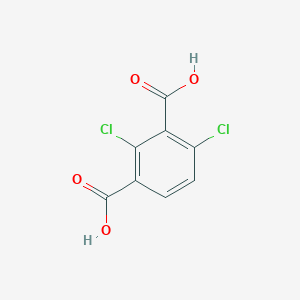
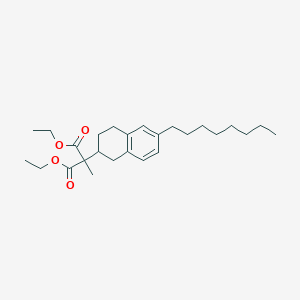
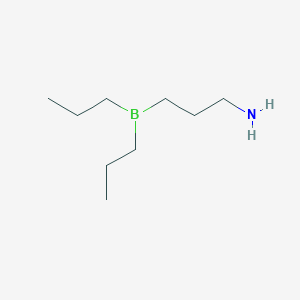
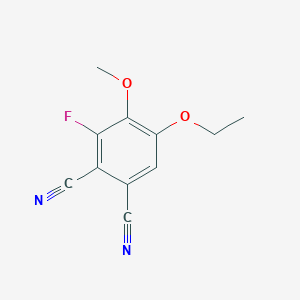
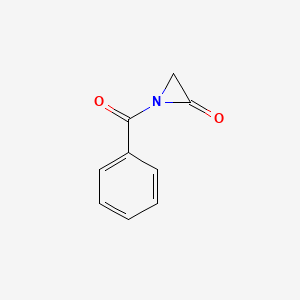

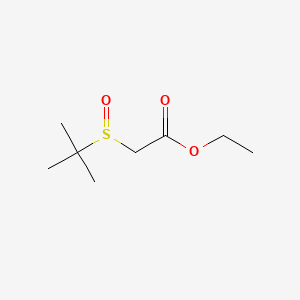

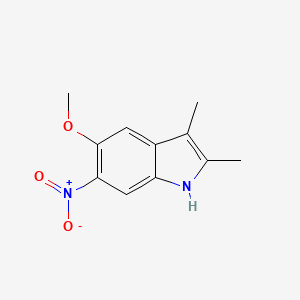
![2-Amino-1-(2-amino-6-azaspiro[3.4]octan-6-yl)-3-methylbutan-1-one](/img/structure/B13958994.png)
